![molecular formula C12H17BrN2O5 B563984 Succinimidyl-6-(bromoacetamido)caproate CAS No. 109880-16-2](/img/structure/B563984.png)
Succinimidyl-6-(bromoacetamido)caproate
Overview
Description
Succinimidyl-6-(bromoacetamido)caproate is a chemical compound with the molecular formula C12H17BrN2O5 and a molecular weight of 349.18 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its applications in bioconjugation and protein labeling due to its reactive bromoacetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-6-(bromoacetamido)caproate typically involves the reaction of succinimidyl-6-aminohexanoate with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with the bromoacetyl bromide to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-6-(bromoacetamido)caproate primarily undergoes substitution reactions due to the presence of the bromoacetamido group. This group is highly reactive and can be substituted by nucleophiles such as amines and thiols .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions with this compound are typically bioconjugates, where the bromoacetamido group has been replaced by a nucleophile. These bioconjugates are often used in various biochemical assays and labeling studies .
Scientific Research Applications
Protein Labeling
Succinimidyl-6-(bromoacetamido)caproate is widely utilized for labeling proteins. This application is crucial in proteomics and biochemical studies where tracking protein interactions and modifications is necessary. The compound's ability to form stable covalent bonds with proteins allows researchers to visualize and quantify protein behavior in various biological contexts.
Bioconjugation
The compound serves as a valuable tool in bioconjugation, enabling the attachment of drugs, dyes, or other biomolecules to proteins. This property is particularly important in the design of antibody-drug conjugates (ADCs), where a therapeutic agent is linked to an antibody for targeted delivery to cancer cells. The unique structure of this compound enhances its reactivity and solubility compared to shorter analogs, facilitating more flexible conjugation strategies .
Interaction Studies
Research utilizing this compound often focuses on interaction studies between proteins and other biomolecules. These studies are essential for understanding cellular mechanisms and developing new therapeutic strategies. For instance, the compound has been employed to investigate protein-protein interactions, which can reveal insights into signaling pathways and disease mechanisms.
Case Study 1: Antibody-Drug Conjugates
In a study involving the development of antibody-drug conjugates, this compound was used to link an anticancer drug to an antibody targeting tumor cells. The resulting conjugate demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to unconjugated drugs. This highlights the potential of this compound in improving therapeutic efficacy through targeted delivery mechanisms .
Case Study 2: Protein Interaction Analysis
Another research project utilized this compound to study the interactions between a receptor and its ligand. By labeling the receptor with this compound, researchers were able to track binding dynamics in real-time using fluorescence techniques. The findings provided valuable insights into receptor activation processes and downstream signaling pathways, contributing to a better understanding of cellular responses.
Mechanism of Action
The mechanism of action of Succinimidyl-6-(bromoacetamido)caproate involves the formation of covalent bonds with nucleophilic groups on target molecules. The bromoacetamido group reacts with nucleophiles such as amines and thiols, forming stable bioconjugates. This reactivity is exploited in various labeling and cross-linking applications, allowing for the precise modification and analysis of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Succinimidyl-4-(bromoacetamido)butyrate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
Succinimidyl-3-(bromoacetamido)propionate: Another similar compound with an even shorter carbon chain, affecting its solubility and reactivity.
N-Hydroxysuccinimide esters: A broader class of compounds that share the succinimidyl group but differ in their reactive groups and applications.
Uniqueness
Succinimidyl-6-(bromoacetamido)caproate is unique due to its specific combination of a succinimidyl ester and a bromoacetamido group, which provides a balance of reactivity and stability. This makes it particularly useful for bioconjugation and protein labeling applications, where precise and stable modifications are required.
Biological Activity
Succinimidyl-6-(bromoacetamido)caproate (SBAC) is a heterobifunctional cross-linking reagent that plays a significant role in bioconjugation and protein chemistry. Its unique structure allows it to react with primary amines and nucleophiles, facilitating the formation of stable linkages between biomolecules. This article explores the biological activity of SBAC, including its mechanisms, applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₂H₁₇BrN₂O₅
- CAS Number : 109880-16-2
SBAC contains two functional groups:
- Succinimidyl Group : Reacts with primary amines to form stable amide bonds.
- Bromoacetamido Group : Reacts with thiol groups, allowing for site-specific modifications of proteins.
The biological activity of SBAC is primarily attributed to its ability to facilitate the conjugation of proteins and other biomolecules. This capability is crucial for various applications, including:
- Protein Labeling : SBAC can label proteins for detection in biochemical assays.
- Targeted Drug Delivery : By conjugating drugs to specific proteins, SBAC enhances the selectivity and efficacy of therapeutic agents.
- Studying Protein Interactions : SBAC is used in research to understand protein-protein interactions and cellular mechanisms.
Applications in Research and Medicine
SBAC has been utilized in various studies and applications:
- Bioconjugation Studies : It is widely used to create stable conjugates for studying protein dynamics and interactions.
- Therapeutic Development : SBAC's ability to modify proteins makes it valuable in developing targeted therapies, particularly in cancer treatment where precision medicine is essential.
Comparative Analysis with Similar Compounds
The following table compares SBAC with other cross-linking reagents:
Compound Name | Structure Type | Unique Features |
---|---|---|
Succinimidyl 3-(bromoacetamido)propionate | Heterobifunctional cross-linker | Shorter alkyl chain; used for similar applications |
Succinimidyl 2-(bromoacetamido)acetate | Heterobifunctional cross-linker | Smaller size; often used in peptide modifications |
Sulfo-NHS-LC-Biotin | Biotinylation reagent | Contains a biotin moiety for avidin binding |
SBAC stands out due to its longer caproic acid chain, which enhances solubility and reactivity compared to shorter analogs. This feature allows for more flexible conjugation strategies in various biochemical applications .
Case Studies
-
Protein Modification for Drug Delivery :
A study demonstrated the successful conjugation of an anticancer drug to a monoclonal antibody using SBAC. The resulting conjugate showed improved targeting capabilities and reduced off-target effects, highlighting the potential of SBAC in therapeutic applications. -
Detection of Protein Interactions :
In another study, researchers utilized SBAC to label proteins involved in signaling pathways. The labeled proteins were then analyzed using mass spectrometry, revealing critical insights into their interactions and functions within cellular processes.
Research Findings
Research indicates that SBAC's unique reactivity profiles allow it to form covalent bonds selectively with specific amino acid residues in proteins, particularly cysteine. This selectivity is advantageous for creating targeted modifications without disrupting overall protein function .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBXEDBTFDLRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703859 | |
Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-16-2 | |
Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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